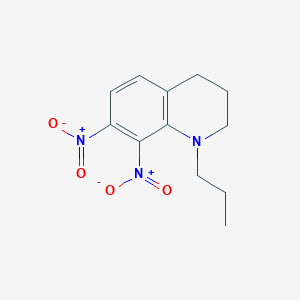![molecular formula C13H22NO6P B14560945 Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate CAS No. 61736-85-4](/img/structure/B14560945.png)
Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate is a chemical compound that belongs to the class of furan derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate involves multiple stepsCommon reagents used in these reactions include phosphorus tribromide, triethylamine, and dimethyl phosphite . The reactions are usually carried out under inert and dry conditions to prevent unwanted side reactions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for commercial applications .
Chemical Reactions Analysis
Types of Reactions: Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate undergoes various chemical reactions, including oxidation, reduction, and substitution. The furan ring and nitro group are particularly reactive, allowing for a wide range of chemical transformations .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of amine derivatives .
Scientific Research Applications
Bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as an antimicrobial agent due to its ability to inhibit the growth of gram-positive and gram-negative bacteria . In medicine, it is being investigated for its potential use in the treatment of various diseases, including bacterial infections and cancer .
Mechanism of Action
The mechanism of action of bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate involves its interaction with specific molecular targets and pathways. The nitro group in the compound is believed to play a crucial role in its antimicrobial activity by generating reactive oxygen species that damage bacterial cells . Additionally, the phosphonate group may inhibit certain enzymes involved in bacterial metabolism, further enhancing its antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to bis(2-methylpropyl) [(5-nitrofuran-2-yl)methyl]phosphonate include other nitrofuran derivatives such as nitrofurantoin and nitrofurazone . These compounds also contain a furan ring and a nitro group, making them structurally similar.
Uniqueness: What sets this compound apart from other similar compounds is the presence of the phosphonate group.
Properties
CAS No. |
61736-85-4 |
|---|---|
Molecular Formula |
C13H22NO6P |
Molecular Weight |
319.29 g/mol |
IUPAC Name |
2-[bis(2-methylpropoxy)phosphorylmethyl]-5-nitrofuran |
InChI |
InChI=1S/C13H22NO6P/c1-10(2)7-18-21(17,19-8-11(3)4)9-12-5-6-13(20-12)14(15)16/h5-6,10-11H,7-9H2,1-4H3 |
InChI Key |
NEQYAWWNAXITSK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)COP(=O)(CC1=CC=C(O1)[N+](=O)[O-])OCC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2-Dichloro-1-[2-(trichloromethyl)-1,3-oxazolidin-3-yl]ethan-1-one](/img/structure/B14560863.png)

![Pyrido[1,2-a][1,4]diazepine, decahydro-2-methyl-4-nitro-4-pentyl-](/img/structure/B14560872.png)
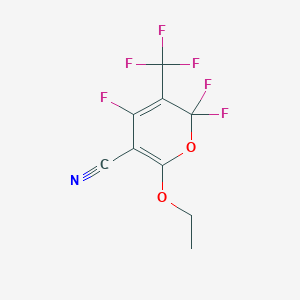

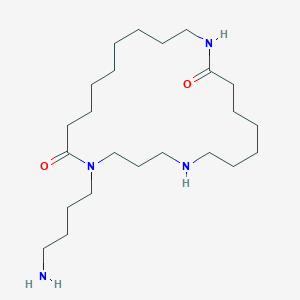

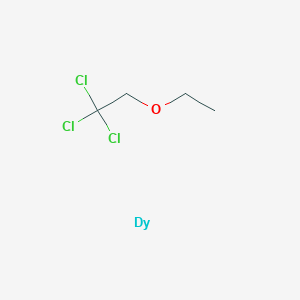
![Methyl 2-[(3-methylphenyl)acetyl]benzoate](/img/structure/B14560911.png)
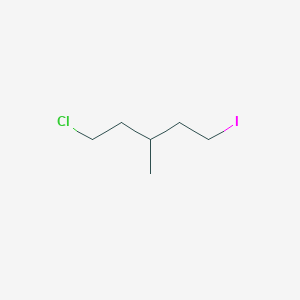
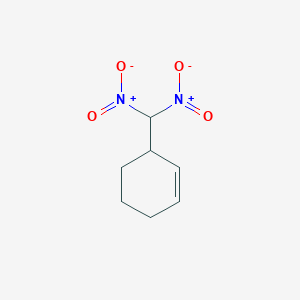
![Methanone, [4-[[(5-nitro-2-thienyl)methylene]amino]phenyl]phenyl-](/img/structure/B14560948.png)
![Methanone, phenyl[1-phenyl-3,3-bis(trifluoromethyl)-2-aziridinyl]-](/img/structure/B14560951.png)
